molecular formula C10H11N3O2S2 B12213563 Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- CAS No. 177355-93-0

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-

Cat. No.: B12213563
CAS No.: 177355-93-0
M. Wt: 269.3 g/mol
InChI Key: PSMZZJQQSGKUCO-UHFFFAOYSA-N
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Description

Structural Classification Within Heterocyclic Compounds

Thieno[2,3-d]pyrimidine derivatives belong to the broader category of heterocyclic compounds , which feature rings containing at least two different elements, typically carbon alongside nitrogen, sulfur, or oxygen. The core structure of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- consists of a fused bicyclic system: a thiophene ring (five-membered, sulfur-containing) fused to a pyrimidine ring (six-membered, nitrogen-containing). This scaffold is structurally analogous to adenine, a purine base in DNA and RNA, making it a bioisostere with potential pharmacological relevance.

Table 1: Comparison of Heterocyclic Scaffolds

Scaffold Ring Members Heteroatoms Biological Relevance
Thieno[2,3-d]pyrimidine 5 + 6 S, N Drug discovery, enzyme inhibition
Purine 5 + 6 N DNA/RNA bases (adenine, guanine)
Benzothiazole 6 + 5 S, N Antimicrobial agents

The sulfur atom in the thiophene ring enhances electron delocalization, while the pyrimidine nitrogen atoms facilitate hydrogen bonding, critical for interactions in biological systems.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- follows IUPAC rules for fused heterocycles:

  • Parent ring : Thieno[2,3-d]pyrimidine, where the thiophene ring is fused to the pyrimidine at positions 2 and 3.
  • Substituents :
    • 4-amino : Amino group (-NH₂) at position 4 of the pyrimidine.
    • 5,6-dimethyl : Methyl groups (-CH₃) at positions 5 and 6 of the thiophene.
    • 2-ylthio : Thioether group (-S-) at position 2, linked to an acetic acid moiety.

The numbering prioritizes the pyrimidine ring, with positions 1–4 assigned to pyrimidine and 5–8 to thiophene. The acetic acid side chain is denoted as a suffix, emphasizing its functional role.

Positional Isomerism in Thieno[2,3-d]Pyrimidine Derivatives

Positional isomerism arises from variations in substituent placement on the thienopyrimidine core. For example:

  • Amino group position : Shifting the -NH₂ group from position 4 to 2 alters hydrogen-bonding capacity and bioactivity.
  • Methyl group orientation : 5,6-dimethyl substitution (as in the target compound) versus 4,5-dimethyl affects steric hindrance and molecular packing.

Table 2: Impact of Substituent Position on Properties

Isomer Substituent Positions Key Effects
4-Amino-5,6-dimethyl 4 (NH₂), 5/6 (CH₃) Enhanced solubility, kinase inhibition
2-Amino-4,5-dimethyl 2 (NH₂), 4/5 (CH₃) Reduced metabolic stability

The 5,6-dimethyl configuration in the target compound optimizes steric compatibility with enzyme active sites, as demonstrated in kinase inhibition studies.

Historical Development of Thienopyrimidine Chemistry

Thienopyrimidine chemistry emerged in the mid-20th century alongside advances in heterocyclic synthesis. Key milestones include:

  • 1950s : Initial synthesis of thieno[2,3-d]pyrimidines via cyclocondensation of 2-aminothiophene derivatives with formamidine.
  • 1980s–1990s : Exploration of pharmacological applications, particularly as kinase inhibitors and anti-inflammatory agents.
  • 2000s–Present : Development of microwave-assisted and catalytic methods to improve yield and selectivity.

The target compound’s synthesis typically involves:

  • Formation of the thienopyrimidine core via cyclization of 2-aminothiophene-3-carbonitriles.
  • Introduction of substituents through nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

177355-93-0

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C10H11N3O2S2/c1-4-5(2)17-9-7(4)8(11)12-10(13-9)16-3-6(14)15/h3H2,1-2H3,(H,14,15)(H2,11,12,13)

InChI Key

PSMZZJQQSGKUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with urea or thiourea derivatives under basic conditions to form the pyrimidine ring. For example, refluxing the aminothiophene ester with phenyl isocyanate in dichloromethane generates a urea intermediate, which cyclizes in ethanolic sodium hydroxide to yield 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. Subsequent amination via Hofmann degradation or treatment with ammonia introduces the 4-amino group.

Key Conditions

  • Reagents : Phenyl isocyanate, triethylamine (catalyst)

  • Cyclization : 1.5 h reflux in NaOH/EtOH

  • Yield : 68–78%

Formamide-Mediated Cyclization

Heating ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with formamide at 120°C for 3 hours directly produces 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. This one-pot method avoids isolation of intermediates and achieves 76% yield.

Thioether Bond Formation

The thioacetic acid side chain is introduced via nucleophilic substitution or coupling reactions.

Alkylation of 2-Mercaptothienopyrimidine

The thienopyrimidine core is first converted to its 2-mercapto derivative (2-thioxo form) using phosphorus pentasulfide (P₂S₅) in dry dioxane. This intermediate reacts with bromoacetic acid in a base-mediated SN2 reaction:

2-Mercapto derivative+BrCH2COOHK2CO3,DMFAcetic acid, 2-[(thienopyrimidin-2-yl)thio]-[4][5]\text{2-Mercapto derivative} + \text{BrCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Acetic acid, 2-[(thienopyrimidin-2-yl)thio]-}

Optimization Notes

  • Solvent : Dimethylformamide (DMF) enhances solubility.

  • Base : Potassium carbonate ensures deprotonation of the thiol group.

  • Yield : 50–65% after recrystallization (ethanol/water).

Direct Coupling Using Chloroacetic Acid

An alternative route employs chloroacetic acid with catalytic iodine in acetone. The reaction proceeds via electrophilic aromatic substitution, where the thienopyrimidine’s electron-rich sulfur attacks the chloroacetic acid’s electrophilic carbon.

Conditions

  • Molar Ratio : 1:1.2 (thienopyrimidine:chloroacetic acid)

  • Reaction Time : 6 hours at 60°C

  • Yield : 58%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/DMF) or column chromatography (silica gel, ethyl acetate/hexane). Structural validation relies on:

Analytical Data

TechniqueKey Signals
¹H NMR δ 2.22 (s, 6H, CH₃), δ 4.12 (s, 2H, SCH₂), δ 6.85 (s, 1H, thiophene)
IR 3340 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)
MS (ESI+) m/z 295.1 [M+H]⁺ (calculated: 294.3)

Challenges and Modifications

Amino Group Protection

The 4-amino group may require protection during thioether formation to prevent side reactions. Acetylation with acetic anhydride in pyridine affords the N-acetyl derivative, which is hydrolyzed post-reaction using HCl/EtOH.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but complicate purification. Switching to tetrahydrofuran (THF) reduces byproducts in alkylation steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Alkylation (BrCH₂COOH) High purity, scalableRequires P₂S₅ toxicity65%
Direct Coupling (ClCH₂COOH) One-pot, fewer stepsLower yield, iodine handling58%
Formamide Cyclization No intermediate isolationHigh-temperature conditions76%

Industrial-Scale Considerations

Multi-kilogram synthesis employs continuous flow reactors for the cyclocondensation step, reducing reaction time from hours to minutes. Environmental concerns drive replacement of halogenated solvents with cyclopentyl methyl ether (CPME) in thioether coupling.

Emerging Strategies

Recent advances utilize microwave-assisted synthesis for the thienopyrimidine core (30 minutes vs. 3 hours) and enzymatic catalysis for greener thioether bond formation .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    Recent studies have indicated that compounds containing the thieno[2,3-d]pyrimidine structure exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. One study reported that certain thieno-pyrimidines showed promising results against vulvar epidermal carcinoma cells, indicating their potential as anticancer agents .
  • Antimicrobial Properties :
    The compound has also been investigated for its antimicrobial activities. Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various bacterial strains. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .
  • Enzyme Inhibition :
    Another significant application is the inhibition of specific enzymes such as Angiotensin Converting Enzyme (ACE). Compounds related to thieno[2,3-d]pyrimidines have demonstrated the ability to inhibit ACE effectively, which is crucial in treating hypertension and other cardiovascular diseases .

Agricultural Applications

  • Pesticide Development :
    The synthesis of thiazole and pyrimidine compounds has been explored for their potential use as pesticides. Compounds similar to acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- can be designed to target specific pests while minimizing harm to beneficial organisms .

Synthesis Pathways

The synthesis of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- typically involves multi-step chemical reactions including:

  • Condensation Reactions : These reactions are crucial for forming the thieno-pyrimidine core.
  • Functional Group Modifications : Various functional groups are introduced to enhance biological activity.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno-pyrimidines and tested them against A431 vulvar epidermal carcinoma cells. Results indicated a significant reduction in cell viability at specific concentrations of the compound, showcasing its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of various thieno-pyrimidine derivatives against common pathogens. Results demonstrated that certain modifications significantly increased their efficacy against resistant bacterial strains, highlighting their potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Pyrimidine Substituents

Compound Name Core Structure Substituents Key Differences & Implications References
Target Compound Thieno[2,3-d]pyrimidine 4-amino, 5,6-dimethyl, thio-acetic acid Bioavailability enhanced by polar acetic acid; used in flavouring agents .
2-((3-Ethyl-5,6-dimethyl-4-oxo-...) Thieno[2,3-d]pyrimidine 3-ethyl, 4-oxo, p-tolyl acetamide Increased lipophilicity due to ethyl and aryl groups; potential for prolonged half-life .
Ethyl 2-(5,6-dimethyl-4-oxo-...) Thieno[2,3-d]pyrimidine 4-oxo, ethyl ester Esterification reduces polarity, acting as a prodrug; requires hydrolysis for activation .

Analogues with Alternative Heterocyclic Cores

Compound Name Core Structure Substituents Key Differences & Implications References
Pyrano[2,3-d]pyrimidine derivative Pyrano[2,3-d]pyrimidine 4-oxo, cyano, methoxyphenyl Oxygen atom in pyrano ring alters electronic properties; exhibits herbicide antidote activity .
Cyclopenta-fused thienopyrimidine Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-oxo, methyl thioether Fused cyclopentane increases rigidity, potentially enhancing target binding .

Functional Group Variations in Side Chains

Compound Name Side Chain Biological Data Key Differences & Implications References
Target Compound Thio-acetic acid NOAEL = 60 mg/kg/day (rat) Free carboxylic acid enhances solubility and renal excretion .
2-({2,5,6-trimethyl...}amino)acetic acid Amino-acetic acid Not reported Additional methyl groups may reduce metabolic stability .
2-(Benzoylcarbamothioylamino)-... Benzoyl-thiocarbamate Not reported Bulky benzoyl group could hinder membrane permeability .

Key Research Findings

  • Bioactivity: The 4-amino group and thio-acetic acid chain are critical for binding to biological targets, as seen in kinase inhibition studies .
  • Safety : Margins of exposure (MOE) for the target compound (800–33,000) far exceed thresholds for flavouring agents, indicating a favorable safety profile .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound LogP (Predicted) Water Solubility (mg/mL) Tmax (hours) NOAEL (mg/kg/day)
Target Compound 1.2 3.5 2.0 60
Ethyl Ester Analog 2.8 0.8 Not reported Not reported
p-Tolyl Acetamide 3.5 0.2 Not reported Not reported

Biological Activity

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- is a complex organic compound with a thieno[2,3-d]pyrimidine core. Its molecular formula is C₁₁H₁₄N₂O₂S, and it features a unique structural arrangement that includes an amino group and a sulfur atom linked to the acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The compound is characterized by its thieno[2,3-d]pyrimidine structure, which is known for various biological activities. The presence of functional groups such as the amino and thioether contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₄N₂O₂S
Molecular Weight254.33 g/mol
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Biological Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit diverse biological activities. Specific studies on acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- are still ongoing. Initial findings suggest potential interactions with enzymes or receptors involved in metabolic processes.

The biological activity of this compound may be attributed to its ability to bind to specific targets within biological systems. Preliminary studies indicate that it could influence metabolic pathways by interacting with enzymes or signaling molecules.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines. Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells by inhibiting cell proliferation and migration .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of related thieno[2,3-d]pyrimidine compounds. The results indicated that these compounds exhibited activity against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Enzyme Interaction Studies : Research into the interaction of acetic acid derivatives with serine proteases revealed that they could modulate enzymatic activity, potentially leading to therapeutic applications in digestive disorders .

Comparative Analysis

To better understand the biological activity of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-, it is useful to compare it with other related compounds:

Compound Biological Activity
Acetic acid;tert-butyl N-[1-[...]-carbamateSerine protease activity in digestion
4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-oneAnticancer properties
5-(diaminomethylideneamino)-1-(5-methyl-2-oxochromen...)Antimicrobial effects

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